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Abstract

This technical guide provides a comprehensive overview of 1-Ethylpyrazole, a heterocyclic

organic compound. It presents a comparative analysis of its theoretical and experimental

physicochemical properties, details common experimental protocols for its synthesis and

characterization, and discusses its general reactivity and the biological significance of the

broader pyrazole class. This document aims to serve as a foundational resource for

professionals engaged in chemical research and drug development, offering structured data

and methodologies to support further investigation and application of this compound.

Introduction to 1-Ethylpyrazole
1-Ethylpyrazole (CAS No: 2817-71-2) is a substituted aromatic heterocycle belonging to the

pyrazole family.[1] The core pyrazole structure is a five-membered ring containing two adjacent

nitrogen atoms.[2][3] The "1-Ethyl" designation indicates an ethyl group substitution on one of

the nitrogen atoms. Pyrazole and its derivatives are of significant interest in medicinal

chemistry due to their wide range of pharmacological activities, including anti-inflammatory,

antimicrobial, and anticancer properties.[2][4] Understanding the fundamental properties of

specific derivatives like 1-Ethylpyrazole is crucial for designing new therapeutic agents and

functional materials.
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Molecular Formula: C₅H₈N₂[5][6]

IUPAC Name: 1-ethylpyrazole[1]

SMILES: CCN1C=CC=N1[1]

Physicochemical Properties: A Comparative
Analysis
A key aspect of chemical research involves correlating theoretical predictions with experimental

findings. Computational models provide valuable insights into molecular properties, while

experimental data provide real-world validation. The following table summarizes and compares

the known experimental properties of 1-Ethylpyrazole with its computationally derived values.
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Property Experimental Value
Theoretical /
Computed Value

Reference

Molecular Weight 96.13 g/mol 96.13 g/mol [5][6]

Boiling Point 137 °C Not Available [5][7]

Density 0.9537 g/cm³ Not Available [5]

Refractive Index 1.4670 to 1.4710 Not Available [5]

pKa (Conjugate Acid) 2.27 ± 0.10 Not Available [5]

Kovats Retention

Index

809 (Standard non-

polar)
Not Available [1]

XLogP3-AA Not Available -0.1 [1]

Exact Mass Not Available 96.068748264 Da [1]

Topological Polar

Surface Area
Not Available 17.8 Å² [1]

Hydrogen Bond Donor

Count
Not Available 0 [1]

Hydrogen Bond

Acceptor Count
Not Available 2 [1]

Rotatable Bond Count Not Available 1 [1]

Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized

compound. While specific, detailed spectra for 1-Ethylpyrazole are not fully available in the

provided search results, the expected characteristics can be inferred from data on pyrazole and

its derivatives.[1][8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the ethyl group protons (a triplet and a quartet) and the three protons on the pyrazole ring,

which would appear as distinct singlets or doublets in the aromatic region.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five unique signals

corresponding to the five carbon atoms in the molecule (two from the ethyl group and three

from the pyrazole ring).[1][9]

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic peaks for C-H

stretching (both aromatic and aliphatic), C=C and C=N stretching within the pyrazole ring,

and C-N stretching vibrations.[10]

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the

compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its

molecular weight (96.13).[11]

Experimental Protocols
Synthesis of 1-Ethylpyrazole
The synthesis of N-substituted pyrazoles can be achieved through various methods. A common

and effective approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent)

with a substituted hydrazine, followed by N-alkylation. A more direct route for N-ethylation

involves the reaction of pyrazole with an ethylating agent.

Protocol: N-Alkylation of Pyrazole

Reaction Setup: To a solution of pyrazole (1.0 eq.) in a suitable aprotic solvent such as

acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

Addition of Alkylating Agent: Stir the suspension at room temperature and add an ethylating

agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise (1.1 eq.).

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C)

and monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the

inorganic salts. The filtrate is then concentrated under reduced pressure.

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

with water and brine to remove any remaining impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent in vacuo. The crude product can be purified by column

chromatography on silica gel to yield pure 1-Ethylpyrazole.

Pyrazole + Ethyl Iodide
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Caption: General workflow for the synthesis of 1-Ethylpyrazole.

Characterization Protocol
Purity Assessment: Analyze the purity of the synthesized product using TLC and Gas

Chromatography-Mass Spectrometry (GC-MS).
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Structural Confirmation:

Record ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to

confirm the molecular structure.

Obtain an IR spectrum to identify characteristic functional group vibrations.

Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental

composition.

Physical Property Measurement:

Determine the boiling point using standard distillation apparatus.

Measure the density using a pycnometer.

Measure the refractive index using a refractometer.
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Caption: Experimental workflow for characterization.

Reactivity and Biological Significance
Chemical Reactivity
The pyrazole ring is aromatic and thus relatively stable. However, it can undergo various

chemical reactions. The reactivity of vinylpyrazoles, for instance, is noted to be different from

that of enamines, and they exhibit good shelf stability without spontaneous polymerization.[12]

The nitrogen atoms in the ring can act as bases or nucleophiles, and the carbon atoms can be
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susceptible to electrophilic substitution, although they are generally less reactive than those in

pyrrole or furan. The presence of the N-ethyl group influences the regioselectivity of these

reactions.

Biological Activity of Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting

a vast array of biological activities.[4] These include, but are not limited to:

Anti-inflammatory: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the

pyrazole structure.[2]

Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various

bacterial and fungal strains.[2]

Anticancer: Certain pyrazoles act as inhibitors of cell proliferation and can induce apoptosis

in cancer cells.[4]

Neuroprotective: Some derivatives have been investigated for their ability to protect neurons

from damage.[2]

The specific biological profile of 1-Ethylpyrazole itself is not extensively detailed in the

provided literature, but its structural similarity to these active compounds suggests it could be a

valuable building block or a candidate for biological screening.

Conclusion
1-Ethylpyrazole is a well-defined chemical entity with established experimental properties that

align with theoretical predictions for a molecule of its structure. Its synthesis is achievable

through standard organic chemistry methodologies, and its characterization relies on a suite of

common spectroscopic techniques. As a member of the biologically significant pyrazole family,

1-Ethylpyrazole holds potential as a scaffold or intermediate in the development of new

pharmaceuticals and functional materials, warranting further investigation into its specific

reactivity and bioactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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